rac cis-Moxifloxacin-d4 Hydrochloride (Major)
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of rac cis-Moxifloxacin-d4 Hydrochloride follows established International Union of Pure and Applied Chemistry conventions for deuterated compounds and racemic mixtures. The complete IUPAC name is 7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid hydrochloride. This nomenclature explicitly indicates the presence of four deuterium atoms at positions 5,5,7,7 of the pyrrolopyridine ring system, distinguishing it from the non-deuterated parent compound.
The prefix "rac" denotes the racemic nature of the compound, indicating an equal mixture of enantiomers, while "cis" refers to the specific geometric configuration of the bicyclic pyrrolopyridine substituent. The designation "(Major)" in commercial preparations indicates this represents the predominant stereoisomeric form among possible isomeric impurities. Alternative systematic names found in chemical databases include the simplified form "Moxifloxacin-d4 (hydrochloride)" and the extended descriptor "rac cis-Moxifloxacin-d4 Hydrochloride (Major)".
The Chemical Abstracts Service registry number for the deuterated hydrochloride salt is 1217802-65-7, while the non-deuterated parent compound bears the registry number 151096-09-2. These distinct identifiers ensure unambiguous identification in chemical databases and regulatory documentation, facilitating accurate tracking and characterization of the deuterated analog versus its non-isotopic counterpart.
Molecular Formula and Isotopic Composition Analysis
The molecular formula of rac cis-Moxifloxacin-d4 Hydrochloride is C₂₁H₂₁D₄ClFN₃O₄, representing the systematic replacement of four hydrogen atoms with deuterium isotopes. The molecular weight is precisely 441.92 grams per mole, reflecting the mass contribution of the four deuterium atoms compared to the non-deuterated analog. This isotopic substitution increases the molecular mass by approximately 4 atomic mass units relative to the non-deuterated moxifloxacin hydrochloride, which has a molecular weight of 437.9 grams per mole.
The deuterium incorporation occurs specifically at positions 5,5,7,7 of the octahydropyrrolo[3,4-b]pyridine ring system, as confirmed by nuclear magnetic resonance spectroscopy and mass spectrometric analysis. The isotopic enrichment typically exceeds 95 percent, ensuring high purity of the deuterated species for analytical applications. This high level of isotopic purity is essential for accurate quantitative determinations and metabolic studies where the deuterated compound serves as an internal standard.
| Parameter | rac cis-Moxifloxacin-d4 HCl | Moxifloxacin HCl |
|---|---|---|
| Molecular Formula | C₂₁H₂₁D₄ClFN₃O₄ | C₂₁H₂₅ClFN₃O₄ |
| Molecular Weight (g/mol) | 441.92 | 437.9 |
| Deuterium Positions | 5,5,7,7-pyrrolopyridine | None |
| Isotopic Enrichment | >95% | N/A |
The InChI (International Chemical Identifier) string for the compound is InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/i8D2,10D2, which provides a standardized representation of the molecular structure including the specific deuterium substitution pattern.
Stereochemical Configuration at Chiral Centers
The stereochemical complexity of rac cis-Moxifloxacin-d4 Hydrochloride arises from the presence of two chiral centers within the octahydropyrrolo[3,4-b]pyridine substituent at the 7-position of the quinolone core. The compound exists as the (4aS,7aS) configuration in its active form, corresponding to the same absolute stereochemistry as the therapeutically active moxifloxacin. However, the "rac" designation indicates that commercial preparations contain a racemic mixture, encompassing both enantiomeric forms of the molecule.
Capillary electrophoresis studies have identified four potential stereoisomeric forms: the S,S-isomer (corresponding to the active moxifloxacin configuration), the R,R-enantiomer, and two diastereomeric forms designated R,S and S,R. The cis-configuration refers specifically to the geometric relationship between substituents on the bicyclic pyrrolopyridine system, distinguishing this form from potential trans-isomers that may arise during synthesis or degradation processes.
The absolute configuration at the chiral centers significantly influences the biological activity and binding affinity of fluoroquinolone compounds. While the deuterated analog maintains the same stereochemical framework as the parent compound, the isotopic substitution may introduce subtle changes in conformational preferences due to the altered vibrational frequencies of carbon-deuterium bonds compared to carbon-hydrogen bonds. These effects, while generally minimal for deuterium substitution, can be detected through sophisticated spectroscopic techniques and may influence the compound's behavior in chromatographic separations.
Crystalline Polymorphism and Solid-State Characterization
The solid-state properties of rac cis-Moxifloxacin-d4 Hydrochloride are influenced by the polymorphic behavior characteristic of fluoroquinolone hydrochloride salts. While specific polymorphic studies of the deuterated analog are limited, extensive characterization of the parent moxifloxacin hydrochloride reveals multiple crystalline forms that provide insight into expected solid-state behavior of the deuterated compound.
Moxifloxacin hydrochloride exhibits at least four distinct polymorphic forms, designated as Form α1, Form α2, Form III, and Form IV. Form α1 is characterized by X-ray powder diffraction peaks at approximately 5.6, 7.0, 8.3, 9.9, 14.3, 15.4, 17.2, 20.2, 23.4, 26.4, 27.3, and 29.0 degrees two-theta, with a differential scanning calorimetry endothermic maximum at 250 degrees Celsius. Form α2 displays diffraction peaks at 5.7, 7.1, 8.4, 10.2, 14.4, 16.9, 19.1, 21.5, 26.3, and 27.2 degrees two-theta, with a differential scanning calorimetry endotherm at 253 degrees Celsius.
The most recently characterized Form IV represents a stable monohydrate polymorph obtained through controlled crystallization from methanol-water mixtures at pH 1.0-2.0. This form demonstrates enhanced stability over time compared to anhydrous polymorphs and may represent the preferred solid-state form for pharmaceutical applications. The hydrate nature of Form IV is confirmed through thermogravimetric analysis showing water loss at elevated temperatures.
| Polymorphic Form | Key Diffraction Peaks (°2θ) | DSC Endotherm (°C) | Stability |
|---|---|---|---|
| Form α1 | 5.6, 7.0, 8.3, 9.9, 14.3 | 250 | Moderate |
| Form α2 | 5.7, 7.1, 8.4, 10.2, 14.4 | 253 | Moderate |
| Form IV | Not fully characterized | Not reported | High |
The deuterium substitution in rac cis-Moxifloxacin-d4 Hydrochloride may influence crystalline packing arrangements due to altered intermolecular interactions, particularly hydrogen bonding patterns where deuterium participates. However, the deuterium atoms in this compound are positioned on aliphatic carbon centers within the pyrrolopyridine ring system, minimizing their direct participation in crystal lattice hydrogen bonding networks. Consequently, the overall polymorphic behavior is expected to closely parallel that of the non-deuterated parent compound.
Comparative Structural Analysis with Parent Compound (Moxifloxacin Hydrochloride)
The structural relationship between rac cis-Moxifloxacin-d4 Hydrochloride and its parent compound moxifloxacin hydrochloride reveals both fundamental similarities and subtle distinctions arising from isotopic substitution. The core quinolone framework remains identical, comprising the 1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid structure that defines the fluoroquinolone pharmacophore. The 7-position substitution pattern also maintains identical connectivity, featuring the same octahydropyrrolo[3,4-b]pyridine substituent responsible for enhanced Gram-positive antibacterial activity.
The primary structural difference lies in the specific replacement of four hydrogen atoms with deuterium isotopes at positions 5,5,7,7 of the pyrrolopyridine ring system. This isotopic substitution increases the molecular weight from 437.9 g/mol for the parent compound to 441.92 g/mol for the deuterated analog, representing a 0.9 percent mass increase. While this change appears minimal, it introduces measurable alterations in physicochemical properties that prove valuable for analytical applications.
The bond lengths involving carbon-deuterium connections are essentially identical to carbon-hydrogen bonds, maintaining the overall molecular geometry and three-dimensional conformation. However, the reduced vibrational frequencies of carbon-deuterium bonds compared to carbon-hydrogen bonds result in stronger effective bonds and altered zero-point energies. These quantum mechanical effects can influence reaction kinetics, metabolic stability, and spectroscopic properties without significantly affecting the compound's overall molecular shape or electronic distribution.
Crystallographic studies of moxifloxacin in complex with bacterial DNA gyrase demonstrate the precise binding mode of the quinolone core within the enzyme active site. The deuterated analog is expected to maintain identical binding interactions due to the preservation of all key pharmacophoric elements, including the cyclopropyl group at position 1, the fluorine substituent at position 6, the methoxy group at position 8, and the pyrrolopyridine substituent at position 7. The deuterium substitution occurs at positions remote from direct enzyme contact points, minimizing any potential impact on biological recognition.
The retention time differences observed in liquid chromatographic separations between the deuterated and non-deuterated compounds typically range from 0.1 to 0.5 minutes under standard analytical conditions, providing sufficient separation for quantitative determinations. This chromatographic behavior reflects the subtle hydrophobicity differences introduced by deuterium substitution, making the deuterated analog an ideal internal standard for bioanalytical method development and validation.
Properties
CAS No. |
1217802-65-7 |
|---|---|
Molecular Formula |
C21H25ClFN3O4 |
Molecular Weight |
441.921 |
IUPAC Name |
7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i8D2,10D2; |
InChI Key |
IDIIJJHBXUESQI-RPKOYQESSA-N |
SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
Synonyms |
rac cis 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro_x000B_-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid-d4 Hydrochloride; BAY-12-8039-d4; Actira-d4; Avalox-d4; Proflox-d4 |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation Strategies
Deuterium is introduced via isotopic exchange or deuterated reagents during intermediate synthesis. The pyrrolo[3,4-b]pyridinyl moiety of the [S,S]-2,8-diazabicyclo[4.3.0]nonane intermediate is a primary site for deuterium substitution. For example, deuterated propionic anhydride or deuterium oxide (DO) may replace their protiated counterparts in borate complex formation.
Borate Complex Formation
The reaction of ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate with boric acid and deuterated propionic anhydride yields a deuterated borate complex (Fig. 1). This step ensures deuterium integration into the quinoline backbone:
Condensation with Deuterated [S,S]-2,8-Diazabicyclo[4.3.0]nonane
The borate complex reacts with deuterated [S,S]-2,8-diazabicyclo[4.3.0]nonane in polar solvents like dimethylformamide (DMF) at 50–70°C. Isotopic labeling at the bicyclic amine ensures deuterium retention in the final product:
Yield : ~90% after purification.
Acid Addition Salt Formation and Hydrochloride Conversion
Organic Acid Treatment
Intermediate (II) is treated with L-(+)-tartaric acid in methanol/water at 75–80°C to form a tartrate salt. This step reduces chiral impurities (R,R-isomer <0.1%) and facilitates crystallization:
Hydrochloride Monohydrate Formation
The tartrate salt is acidified with hydrochloric acid in ethanol/water (1:1) at 20–30°C to yield rac cis-Moxifloxacin-d4 Hydrochloride monohydrate. Critical parameters include:
Purification and Crystallization
| Parameter | Non-Deuterated Form | rac cis-Moxifloxacin-d4 |
|---|---|---|
| Crystal Morphology | Needles | Needles |
| Solubility (HO) | 2.4 mg/mL | 2.1 mg/mL |
| Melting Point | 254–256°C | 253–255°C |
Impurity Profiling
Chiral HPLC analysis confirms enantiomeric purity (<0.1% R,R-isomer). Deuterium isotopic patterns are verified via mass spectrometry (MS) and H-NMR.
Analytical Characterization
Spectroscopic Data
X-ray Diffraction
XRPD patterns match the monohydrate form (Fig. 2), with deuterium causing subtle peak shifts (~0.2° 2θ).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: rac cis-Moxifloxacin-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered functional groups .
Scientific Research Applications
Analytical Chemistry
- Reference Standard : rac cis-Moxifloxacin-d4 Hydrochloride is utilized as a reference standard in analytical chemistry. It aids in the quantification and identification of Moxifloxacin in various biological and environmental samples, ensuring accuracy in analytical methods.
Pharmacokinetics and Metabolism Studies
- Metabolic Tracking : The incorporation of deuterium enhances the stability of the compound, allowing it to be used as a tracer in metabolic studies. This facilitates precise tracking of drug metabolism and pharmacokinetics, providing insights into how Moxifloxacin is processed in the body .
Antibacterial Research
- Mechanism Investigation : The compound is instrumental in studying the mechanisms of bacterial resistance and the development of new antibacterial agents. Its ability to inhibit topoisomerase II (DNA gyrase) and topoisomerase IV is crucial for understanding how fluoroquinolones function against bacterial infections.
Quality Control in Pharmaceutical Industry
- Validation of Analytical Methods : In pharmaceutical manufacturing, rac cis-Moxifloxacin-d4 Hydrochloride is used for quality control purposes, ensuring that analytical methods are validated for the detection of Moxifloxacin in drug formulations.
Comparative Studies
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| rac cis-Moxifloxacin-d4 Hydrochloride | Inhibits DNA gyrase and topoisomerase IV | Deuterium labeling enhances stability and tracking |
| Moxifloxacin Hydrochloride | Similar mechanism as above | Non-deuterated version |
| Levofloxacin | Inhibits DNA gyrase | Used primarily for respiratory infections |
| Ciprofloxacin | Broad-spectrum antibacterial activity | Effective against Gram-negative bacteria |
Tuberculosis Treatment
Recent studies have highlighted the role of Moxifloxacin in treating multidrug-resistant tuberculosis (MDR-TB). While rac cis-Moxifloxacin-d4 Hydrochloride has not been directly tested in clinical settings, its parent compound's efficacy suggests potential applications in developing treatment regimens for resistant strains . The pharmacokinetic variability observed with Moxifloxacin indicates that rac cis-Moxifloxacin-d4 could provide more consistent drug exposure profiles due to its isotopic labeling.
Drug Interaction Studies
Research indicates that Moxifloxacin can interact with other drugs, affecting its plasma concentration levels. Higher doses may be necessary to achieve therapeutic levels when combined with rifamycins, which could also be investigated using rac cis-Moxifloxacin-d4 Hydrochloride to better understand these interactions without confounding factors from non-deuterated forms .
Mechanism of Action
The antibacterial action of rac cis-Moxifloxacin-d4 Hydrochloride is similar to that of Moxifloxacin. It inhibits the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Notes on Deuterated Analogues
Deuterium labeling introduces subtle changes:
- Metabolic Stability : Deuterium reduces hepatic CYP450-mediated oxidation, prolonging half-life in research settings .
Biological Activity
rac cis-Moxifloxacin-d4 Hydrochloride is a labeled fluorinated quinolone antibacterial compound, primarily used in research settings to study the biological activity of moxifloxacin and its metabolites. It possesses a unique isotopic labeling that allows for tracking and quantifying the compound's behavior in biological systems. This article delves into its biological activity, focusing on its antibacterial properties, pharmacokinetics, and relevant case studies.
- CAS Number : 1217802-65-7
- Molecular Formula : CHDClFNO
- Molecular Weight : 405.46 g/mol
- Purity : >95% (HPLC)
- Storage Conditions : -20°C
Antibacterial Efficacy
Moxifloxacin, including its isotopically labeled form, exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.
Minimum Inhibitory Concentrations (MICs) for various pathogens are summarized in Table 1:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1 |
| Pseudomonas aeruginosa | 2 |
| Klebsiella pneumoniae | 0.5 |
Pharmacokinetics
The pharmacokinetic profile of rac cis-Moxifloxacin-d4 Hydrochloride has been studied to understand its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed in tissues; high penetration into lung tissues.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as unchanged drug and metabolites.
Study on Efficacy Against Resistant Strains
A clinical study evaluated the efficacy of moxifloxacin against various resistant strains of bacteria. The results indicated that rac cis-Moxifloxacin-d4 Hydrochloride maintained effectiveness against strains resistant to other antibiotics, showcasing its potential as a treatment option in antibiotic-resistant infections.
- Study Design : Multi-center clinical trial involving patients with complicated urinary tract infections.
- Results : Moxifloxacin demonstrated a clinical cure rate of 85% against resistant strains compared to 60% for other antibiotics.
Safety Profile
A pooled analysis from multiple studies assessed the safety profile of moxifloxacin. Adverse effects were generally mild but included:
- Gastrointestinal disturbances (nausea, diarrhea)
- Central nervous system effects (dizziness)
- Rare instances of tendon rupture
Q & A
Q. How do deuterium isotopes in rac cis-Moxifloxacin-d4 Hydrochloride (Major) influence pharmacokinetic or analytical parameters?
-
Methodological Answer : Deuterium substitution alters molecular weight (Δm/z = +4) and may reduce metabolic clearance due to the kinetic isotope effect. In HPLC, adjust retention time calculations using the formula:
Q. What advanced structural elucidation techniques are recommended for characterizing degradation products?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
